molecular formula C13H10BrNO3 B570498 Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate CAS No. 117918-26-0

Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate

Cat. No. B570498
M. Wt: 308.131
InChI Key: VOTUXZVZNHKSBW-UHFFFAOYSA-N
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Description

“Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C13H10BrNO3 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . This compound is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of pyrrole derivatives like “Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate” often involves condensation of carboxylic acids with substituted amines under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of “Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate” consists of a pyrrole ring which is substituted with a benzoyl group at the 1-position, a bromo group at the 3-position, and a methyl ester group at the 2-position . The molecular weight of this compound is 308.13 g/mol .


Chemical Reactions Analysis

“Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate” can participate in various chemical reactions. Pyrrole derivatives are known to undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles in excellent yields . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .

properties

IUPAC Name

methyl 1-benzoyl-3-bromopyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-18-13(17)11-10(14)7-8-15(11)12(16)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTUXZVZNHKSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1C(=O)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718710
Record name Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate

CAS RN

117918-26-0
Record name Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117918-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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